molecular formula C8H8ClNO B2998473 2-(4-Chlorophenyl)acetamide CAS No. 20101-92-2

2-(4-Chlorophenyl)acetamide

Cat. No.: B2998473
CAS No.: 20101-92-2
M. Wt: 169.61
InChI Key: BFYGROHYLCZLGS-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)acetamide is an organic compound with the molecular formula C8H8ClNO. It is a derivative of acetamide where the hydrogen atom of the amide group is replaced by a 4-chlorophenyl group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Scientific Research Applications

2-(4-Chlorophenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of dyes, agrochemicals, and other industrial products.

Safety and Hazards

2-(4-Chlorophenyl)acetamide is classified as Acute Tox. 4 Oral - Skin Sens. 1 according to the GHS07 hazard classification . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and ensure adequate ventilation when handling this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(4-Chlorophenyl)acetamide can be synthesized through several methods. One common method involves the reaction of 4-chloroaniline with acetic anhydride. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of corresponding acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydroxide or other strong bases can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-chlorobenzoic acid.

    Reduction: Formation of 4-chloroaniline.

    Substitution: Formation of various substituted acetamides depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)acetamide involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloroacetanilide
  • N-(4-Chlorophenyl)acetamide
  • Acetic acid 4-chloroanilide

Uniqueness

2-(4-Chlorophenyl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-(4-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO/c9-7-3-1-6(2-4-7)5-8(10)11/h1-4H,5H2,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFYGROHYLCZLGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the structural characterization of 2-(4-Chlorophenyl)acetamide?

A1: this compound (C8H8ClNO) consists of a chlorobenzene ring attached to an acetamide group. [] The acetamide group exhibits a significant twist relative to the benzene ring, with a dihedral angle of 83.08°. [] This structural information is crucial for understanding its potential interactions with biological targets and for computational modeling studies.

Q2: What is known about the crystal structure and intermolecular interactions of this compound?

A2: In its crystal structure, this compound molecules are linked together by N—H⋯O hydrogen bonds. [] These hydrogen bonds form layers that run parallel to the ab plane within the crystal lattice. [] This understanding of its crystal packing can be valuable for formulation development and predicting physicochemical properties.

Q3: Have any QSAR studies been conducted on this compound derivatives?

A3: While no QSAR studies specifically on this compound are mentioned in the provided abstracts, research on related compounds like 4-oxo-thiazolidines and 2-oxo-azetidines, which share structural similarities, has been conducted. [] This research highlights the influence of substituents on antibacterial activity. For example, in N-[3-chloro-4-(2-aryl)-2-oxo-azetidinyl]-2-(4-chlorophenyl)acetamides, bulkier substituents at the 3-position were associated with increased hydrophobicity and potentially enhanced activity. [] This information could guide further investigations into modifying this compound for desired properties.

Q4: Are there any known applications of this compound as a building block in organic synthesis?

A4: While the provided research doesn't detail specific applications of this compound as a building block, it's important to note that similar compounds are frequently employed in synthesizing more complex molecules with potential biological activities. [] Its simple structure and the presence of reactive groups like the amide suggest its potential utility in various chemical transformations.

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